2-(3-hydroxyazetidin-3-yl)-N-propylacetamide
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Description
The compound “2-(3-hydroxyazetidin-3-yl)acetonitrile hydrochloride” has a CAS Number of 1803604-94-5 . It has a molecular weight of 148.59 . Another related compound is “2,2-difluoro-2-(3-hydroxyazetidin-3-yl)acetamide; trifluoroacetic acid” with a CAS Number of 2225146-19-8 .
Synthesis Analysis
Azetidine can be produced by a multistep route from 3-amino-1-propanol . Regio- and diastereoselective synthesis of 2-arylazetidines could be performed from appropriately substituted oxiranes via ring transformation .
Molecular Structure Analysis
The InChI code for “2,2-difluoro-2-(3-hydroxyazetidin-3-yl)acetamide; trifluoroacetic acid” is 1S/C5H8F2N2O2.C2HF3O2/c6-5(7,3(8)10)4(11)1-9-2-4;3-2(4,5)1(6)7/h9,11H,1-2H2,(H2,8,10);(H,6,7) .
Physical and Chemical Properties Analysis
The compound “2-(3-hydroxyazetidin-3-yl)acetonitrile hydrochloride” is a powder . The storage temperature is 4 degrees Celsius .
Safety and Hazards
Properties
IUPAC Name |
2-(3-hydroxyazetidin-3-yl)-N-propylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-2-3-10-7(11)4-8(12)5-9-6-8/h9,12H,2-6H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSGWQNVNXTRLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CC1(CNC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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